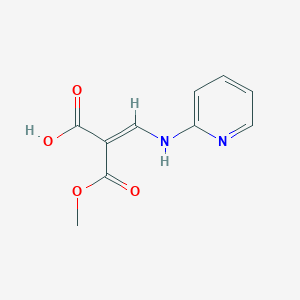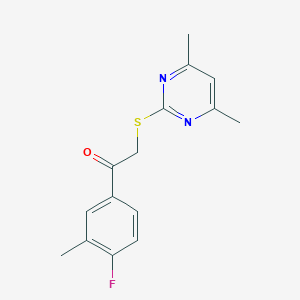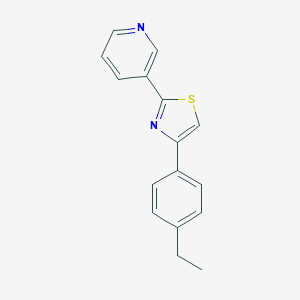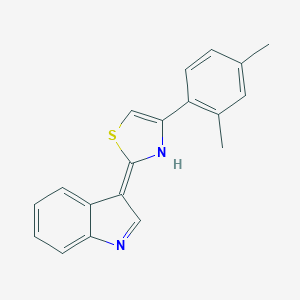
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, also known as TDIQ, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. TDIQ is a heterocyclic compound that contains two carboxylate groups, an isoxazole ring, and three methoxy groups attached to a phenyl ring.
Wirkmechanismus
The mechanism of action of Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit cell growth, induce apoptosis, and reduce inflammation. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has several advantages for lab experiments, including its high potency and specificity. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have high potency against cancer cells and other disease targets, making it a useful tool for studying these diseases. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have high specificity, meaning that it only affects certain targets and does not have off-target effects. However, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate also has limitations, including its potential toxicity and lack of selectivity for certain targets.
Zukünftige Richtungen
There are several future directions for research on Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate, including its potential use in cancer therapy, its effects on the central nervous system, and its anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate and to develop more specific and less toxic analogs. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate could also be studied for its potential use in other disease areas, such as autoimmune diseases and cardiovascular diseases.
Synthesemethoden
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate can be synthesized through a multistep process starting from 2,4,6-trimethoxybenzaldehyde and ethyl acetoacetate. The first step involves the condensation of these two compounds to form 3-(2,4,6-trimethoxyphenyl)-2-propen-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2,4,6-trimethoxyphenyl)-4,5-dihydroisoxazole. The final step involves the esterification of the diacid with ethanol to form Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been studied for its potential use in various research applications, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its effects on the central nervous system. Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. Finally, Diethyl 3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4,5-isoxazoledicarboxylate has been shown to have effects on the central nervous system, including its ability to improve memory and reduce anxiety.
Eigenschaften
Molekularformel |
C18H23NO8 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
diethyl (4R,5S)-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H23NO8/c1-6-25-17(20)14-15(19-27-16(14)18(21)26-7-2)13-11(23-4)8-10(22-3)9-12(13)24-5/h8-9,14,16H,6-7H2,1-5H3/t14-,16+/m1/s1 |
InChI-Schlüssel |
NMWCULIGMOKBRG-ZBFHGGJFSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@H](ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
SMILES |
CCOC(=O)C1C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1C(ON=C1C2=C(C=C(C=C2OC)OC)OC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)

![2-[[(5-chloropyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289469.png)
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![2-[[(2-chloropyridin-3-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B289471.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
![1-(4-Methylphenyl)-2-[(4-methyl-2-quinolinyl)sulfanyl]ethanone](/img/structure/B289474.png)
![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)



